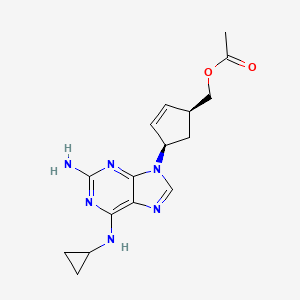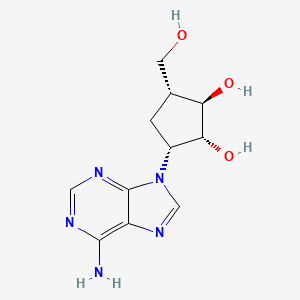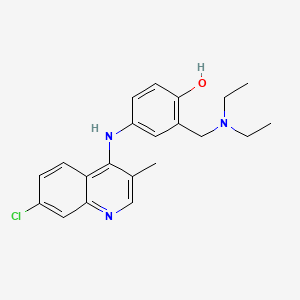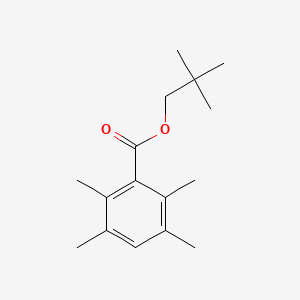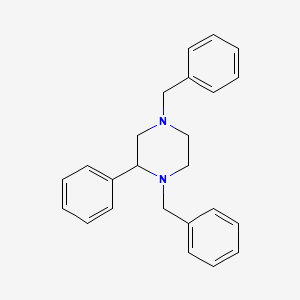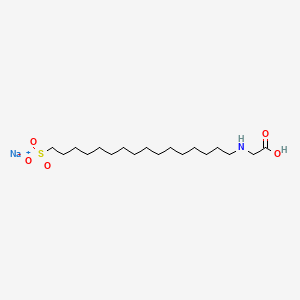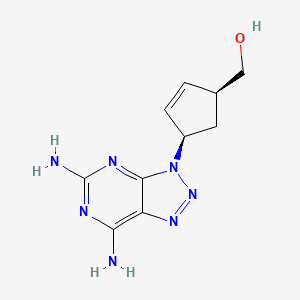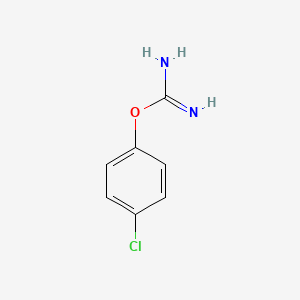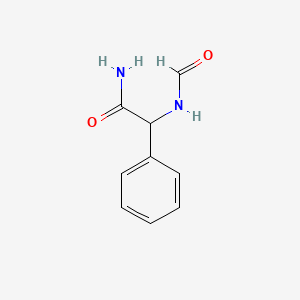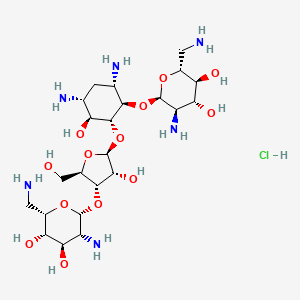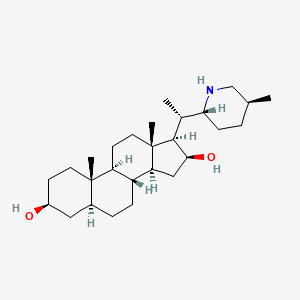
Dihydrotomatidine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrotomatidine B: is a naturally occurring compound found in the leaves of tomatoes and green tomatoes. It is chemically classified as a steroidal alkaloid and is known for its potential health benefits, including its role in preventing muscle wasting. The compound is the aglycone of tomatine and has been studied for its various biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrotomatidine B involves multiple steps, starting from readily available steroidal precursors. The key steps include the formation of the steroidal backbone, followed by specific functional group modifications to introduce the desired substituents. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction from natural sources, such as tomato leaves. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation and enzymatic synthesis .
化学反応の分析
Types of Reactions: Dihydrotomatidine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted steroidal compounds. These products often retain the biological activity of the parent compound and can exhibit enhanced or modified properties .
科学的研究の応用
Chemistry: Dihydrotomatidine B is used as a precursor in the synthesis of various steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its role in inhibiting skeletal muscle atrophy. It has been shown to interact with specific molecular targets involved in muscle maintenance and regeneration .
Medicine: The compound is being investigated as a potential therapeutic agent for conditions such as sarcopenia (age-related muscle loss) and osteoporosis. Its ability to reduce muscle weakness and atrophy makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements aimed at improving muscle health and overall physical performance. Its natural origin and health benefits make it an attractive ingredient for nutraceutical products .
作用機序
Dihydrotomatidine B exerts its effects by interacting with specific molecular targets in muscle cells. It inhibits the activity of ATF4, a critical mediator of age-related muscle weakness and atrophy. By reducing the expression of ATF4, the compound helps maintain muscle mass and function. Additionally, it modulates various signaling pathways involved in muscle protein synthesis and degradation .
類似化合物との比較
Tomatidine: The aglycone of tomatine, known for its anabolic properties and ability to prevent muscle wasting.
Ursolic Acid: A natural compound found in various plants, known for its muscle-enhancing and anti-inflammatory effects.
Uniqueness: Dihydrotomatidine B is unique due to its specific interaction with ATF4 and its potent effects on muscle maintenance. Unlike other similar compounds, it has shown a higher efficacy in reducing muscle atrophy and promoting muscle health. Its natural occurrence in tomatoes also makes it a readily available and sustainable source for extraction and production .
特性
CAS番号 |
1449-16-7 |
|---|---|
分子式 |
C27H47NO2 |
分子量 |
417.7 g/mol |
IUPAC名 |
(3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H47NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,28-30H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 |
InChIキー |
PNCADIYJKRZFGU-HRRTYWNUSA-N |
異性体SMILES |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O |
正規SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



